![molecular formula C14H11F3N2O2 B2635344 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 263559-01-9](/img/structure/B2635344.png)
2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide” is also known as Triflumuron . It is a synthetic insecticide from the active ingredient group of chitin biosynthesis inhibitors . It acts primarily as a feeding poison for biting and sucking pests . It is used in a wide range of crops, including apple, pear, cabbage, citrus, cotton, potato, and tea .
Molecular Structure Analysis
The molecular formula of Triflumuron is C15H10ClF3N2O3 . Its structural formula and molecular weight are also provided .
Chemical Reactions Analysis
Triflumuron acts by inhibiting the synthesis of chitin in insect larvae that are about to moult by interfering with the moulting hormone system . The exact chemical reactions involving Triflumuron are not detailed in the search results.
Physical And Chemical Properties Analysis
Triflumuron has a melting point of 194 °C, a boiling point of 254 °C, and a relative density of 1.55 g/mL (at 20 °C) . Its solubility in water is 0.04 mg/L (at 20 °C), and it has different solubilities in various organic solvents . The n-Octanol/water partition coefficient (log Pow) is 3.6 at 10 °C, 3.5 at 20 °C, and 3.5 at 30 °C .
科学的研究の応用
Insect Growth Regulation
2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide derivatives have been studied for their effectiveness in controlling mosquito development. Compounds like SIR-8514 have shown potential in suppressing larval populations of certain mosquito species, demonstrating the application of these derivatives in insect control (Schaefer et al., 1978).
Polymer Synthesis
This compound also finds application in the synthesis of polymers. For instance, the chain-growth polycondensation of derivatives has enabled the synthesis of well-defined aromatic polyamides. This technique has been applied to create block copolymers containing polyamides with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Cancer Research
In cancer research, certain benzamide derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines. The specific synthesis and crystal structure of these compounds have been studied for their potential as anticancer agents (Lu et al., 2017).
Antioxidant Properties
Amino-substituted benzamide derivatives, including those similar to this compound, have been explored for their antioxidant capabilities. Their electrochemical oxidation mechanisms contribute to understanding their free radical scavenging activity, an important aspect in antioxidant research (Jovanović et al., 2020).
Anticonvulsant Activity
The anticonvulsant properties of analogues of 4-amino-N-[4-(trifluoromethoxy)phenyl]benzamide have been a subject of study, demonstrating potential in treating seizures. These studies focus on the efficacy of these compounds in various anticonvulsant models (Lambert et al., 1995).
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of benzamide derivatives are also being investigated. Synthesized compounds have been tested for their effectiveness in inhibiting the growth of bacteria and fungi, showing potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
作用機序
生化学分析
Biochemical Properties
Similar compounds have been found to interact with enzymes and proteins, potentially influencing their function . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It’s possible that it could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Like many compounds, it’s possible that its effects could vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCDQLJUIFYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

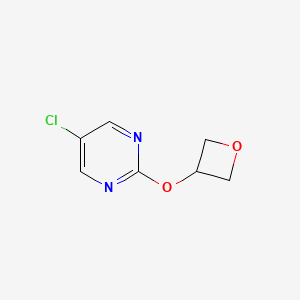
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)
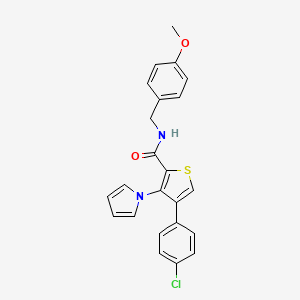
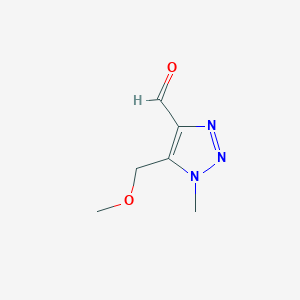
![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)
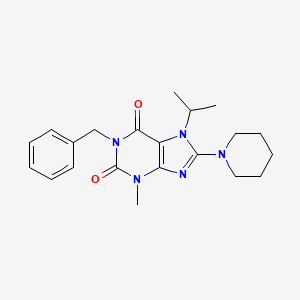
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2635269.png)
![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)


![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)
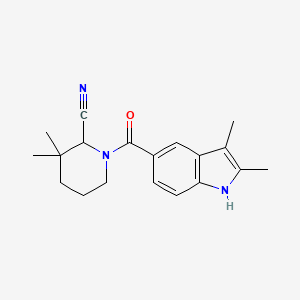
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)
